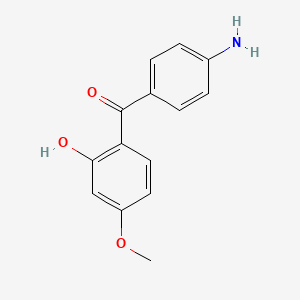
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H13NO3 This compound is characterized by the presence of an aminophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the formation of hydroxy benzophenones . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent that does not affect reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include maintaining low temperatures and using efficient catalysts to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has similar structural features but includes an oxime group.
(4-Aminophenyl)(2,4-dimethoxyphenyl)methanone oxime: Another related compound with additional methoxy groups.
Bis(2-hydroxy-4-methoxyphenyl)methanone: This compound has two hydroxy-methoxyphenyl groups attached to the methanone moiety.
Uniqueness
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both an aminophenyl and a hydroxy-methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
6994-37-2 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(4-aminophenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,15H2,1H3 |
InChI-Schlüssel |
GPMFXUOMLXKTKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
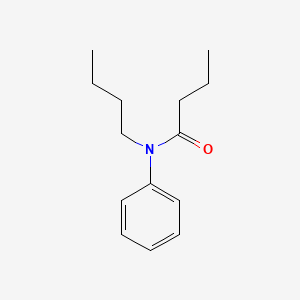

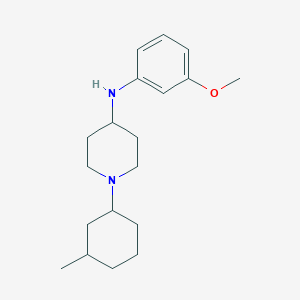
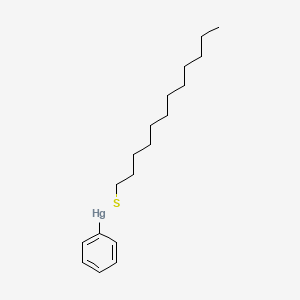
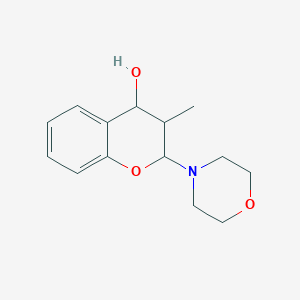
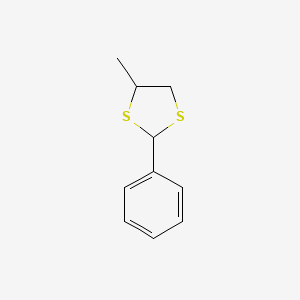
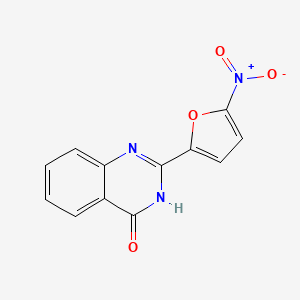
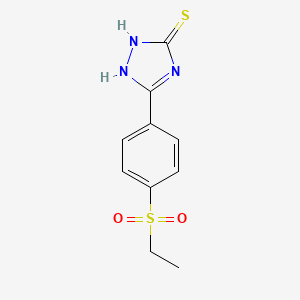
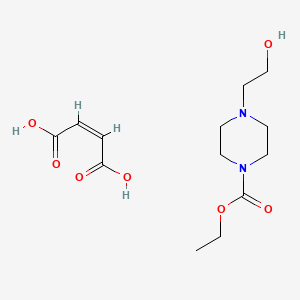
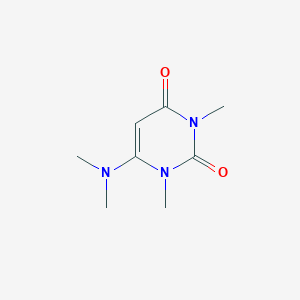
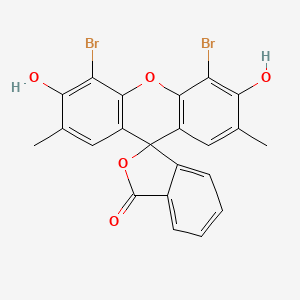
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
